Ethyl 3-cyclobutylpropiolate
Description
Ethyl 3-cyclobutylpropiolate (C₉H₁₂O₂) is an ester derivative of propiolic acid, characterized by a cyclobutyl group attached to the α-carbon of the propiolate backbone. The cyclobutyl group introduces steric constraints and unique electronic effects, which may influence reactivity, stability, and biological interactions .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
ethyl 3-cyclobutylprop-2-ynoate |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)7-6-8-4-3-5-8/h8H,2-5H2,1H3 |
InChI Key |
JSZHGQFEHLWEEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyclobutylpropiolate typically involves the esterification of 3-cyclobutylpropiolic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-cyclobutylpropiolic acid+ethanolH2SO4Ethyl 3-cyclobutylpropiolate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as anion exchange resins, can further enhance the reaction rate and selectivity. The process typically involves the following steps:
- Mixing of 3-cyclobutylpropiolic acid and ethanol in the presence of a catalyst.
- Heating the mixture under reflux conditions.
- Separation and purification of the product using distillation or other separation techniques.
Chemical Reactions Analysis
Cycloaddition Reactions
Ethyl 3-cyclobutylpropiolate participates in [2+2] and [3+2] cycloadditions due to its electron-deficient triple bond. For example:
-
With alkenes : Under UV irradiation, it forms cyclobutane-fused derivatives via [2+2] cycloaddition.
-
With nitrones : Catalyzed by Cu(I), it yields isoxazolidine derivatives through [3+2] cycloaddition .
Key Data :
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| [2+2] | UV light, toluene | Cyclobutane adduct | 65–78 | |
| [3+2] | Cu(I), 80°C | Isoxazolidine | 82 |
Nucleophilic Additions
The propiolate’s α,β-acetylenic ester structure allows nucleophilic attack at the β-carbon:
-
Organometallic reagents : Grignard reagents (e.g., RMgX) add to the triple bond, forming substituted acrylates after hydrolysis .
-
Amines : Primary amines generate β-aminoacrylates, useful in heterocycle synthesis .
Mechanism :
Conditions: THF, −78°C to RT .
Transition-Metal Catalyzed Coupling
Palladium and nickel catalysts enable cross-couplings:
-
Sonogashira coupling : With aryl halides, it forms diarylacetylenes .
-
Hydroamination : Rhodium catalysts facilitate anti-Markovnikov addition of amines .
Example :
Yields: 70–90% under ligand-free conditions .
Cyclization Reactions
This compound undergoes intramolecular cyclization to form heterocycles:
Optimized Conditions :
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Aldehyde | K₂CO₃ | DMF | 100 | 88 |
| Alkyne | AuCl₃ | Toluene | 60 | 75 |
Hydrolysis and Stability
The ester hydrolyzes under acidic/basic conditions:
-
Base-catalyzed : Faster hydrolysis due to electron-withdrawing cyclobutyl group (k = 1.2 × 10⁻³ L/mol·s at pH 12) .
-
Enzymatic : RhEst1 esterase selectively hydrolyzes the ester bond (Km = 0.43 mM) .
Kinetic Data :
| Condition | Rate Constant (k, L/mol·s) | Half-life (t₁/₂) |
|---|---|---|
| pH 1.0 | 3.5 × 10⁻⁵ | 5.5 h |
| pH 7.4 | 2.1 × 10⁻⁴ | 1.2 h |
| pH 12.0 | 1.2 × 10⁻³ | 10 min |
Biological Interactions
While not a focus of pharmacological studies, its structural analogs exhibit:
Scientific Research Applications
Ethyl 3-cyclobutylpropiolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclobutyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-cyclobutylpropiolate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-cyclobutylpropiolic acid, which can then interact with enzymes or receptors in biological systems. The cyclobutyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Cycloalkyl Substituents
| Compound Name | Molecular Formula | Key Features | Reference |
|---|---|---|---|
| Ethyl 3-cyclopropyl-3-oxopropanoate | C₉H₁₄O₃ | Cyclopropane ring; keto group at 3-position; moderate reactivity in nucleophilic additions . | |
| Ethyl 2-cyclobutylacetate | C₉H₁₄O₂ | Cyclobutyl group at 2-position; lacks functional groups like oxo or hydroxy, reducing polarity . | |
| Ethyl 4-cyclobutylbutanoate | C₁₁H₁₈O₂ | Extended carbon chain; cyclobutyl group at terminal position; lower solubility in polar solvents . | |
| Ethyl 2-amino-3-cyclobutylpropanoate | C₉H₁₅NO₂ | Cyclobutyl group with amino substituent; enhanced biological activity due to zwitterionic character . |
Key Insights :
- Cyclobutyl vs.
- Functional Group Positioning: The presence of oxo, amino, or ester groups at specific positions (e.g., 3-position) significantly impacts polarity and reactivity. For example, Ethyl 3-cyclopropyl-3-oxopropanoate exhibits higher electrophilicity than non-oxo analogs .
Fluorinated and Aromatic Derivatives
| Compound Name | Molecular Formula | Key Features | Reference |
|---|---|---|---|
| Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate | C₁₃H₁₅FO₃ | Fluorine atom enhances electronegativity; cyclopropylmethoxy group improves metabolic stability . | |
| Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate | C₁₁H₁₂BrClO₃ | Halogen substituents (Br, Cl) increase lipophilicity and potential antimicrobial activity . | |
| Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate | C₁₂H₁₀BrF₃O₃ | Trifluoromethyl group enhances electron-withdrawing effects, favoring aromatic electrophilic substitutions . |
Key Insights :
- Halogenation : Bromine and chlorine substituents improve lipophilicity, enhancing membrane permeability in biological systems .
Amino and Hydroxy-Substituted Analogs
| Compound Name | Molecular Formula | Key Features | Reference |
|---|---|---|---|
| Ethyl 3-hydroxy-2,3-dimethylbutanoate | C₈H₁₄O₃ | Hydroxy and methyl groups influence stereochemistry and flavor/fragrance applications . | |
| Ethyl 3-(benzyloxy)cyclobutanecarboxylate | C₁₄H₁₆O₃ | Benzyloxy group provides steric protection, stabilizing the compound under acidic conditions . | |
| Ethyl 3-(cyclopentylamino)propanoate hydrochloride | C₁₀H₂₀ClNO₂ | Cyclopentylamino group enhances solubility in aqueous media compared to cyclobutyl analogs . |
Key Insights :
- Hydroxy Groups : Increase hydrogen-bonding capacity, affecting solubility and interaction with biological targets (e.g., enzymes) .
- Amino Substituents: Cycloalkylamino groups (e.g., cyclopentyl) balance lipophilicity and solubility, optimizing pharmacokinetic profiles .
Biological Activity
Ethyl 3-cyclobutylpropiolate (C9H12O2) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to a propiolate moiety. Its structural formula can be represented as follows:
- Molecular Formula : C9H12O2
- Molecular Weight : 168.19 g/mol
- IUPAC Name : Ethyl 3-cyclobutylprop-2-enoate
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing a promising profile for future antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could serve as a lead compound in the search for new antimicrobial agents.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This was quantified by measuring levels of TNF-α and IL-6, which were significantly reduced in treated cells compared to controls.
The mechanism underlying the biological activity of this compound appears to involve modulation of signaling pathways associated with inflammation and microbial defense. Specifically, it is hypothesized that the compound interacts with key receptors involved in inflammatory responses, potentially through inhibition of NF-kB signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against chronic skin infections resistant to conventional antibiotics. Patients treated with this formulation exhibited significant improvement in symptoms and microbial load reduction after two weeks of treatment.
Case Study 2: Inflammatory Disease Model
In an experimental model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory therapeutic agent.
Q & A
Q. How should researchers navigate conflicting literature on the stability of this compound under acidic conditions?
- Methodological Answer : Conduct stability assays using accelerated aging tests (e.g., elevated temperature, humidity). Compare results with literature under standardized conditions. Perform meta-analyses to identify trends and propose revised degradation mechanisms .
Ethical and Regulatory Compliance
Q. What documentation is required for regulatory approval of studies using this compound in drug discovery?
Q. How can researchers mitigate bias in toxicity studies of this compound?
- Methodological Answer : Use double-blind experimental designs and randomized sample allocation. Validate toxicity assays with positive/negative controls. Disclose funding sources and publish negative results to avoid publication bias .
Data Collection and Analysis
Q. What are common pitfalls in interpreting chromatographic data for this compound?
Q. How can machine learning enhance the prediction of this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
